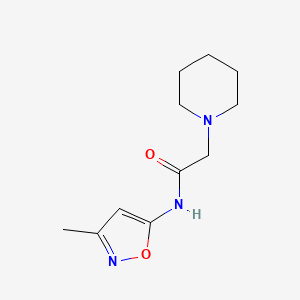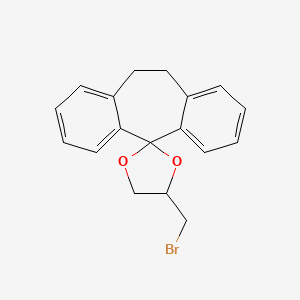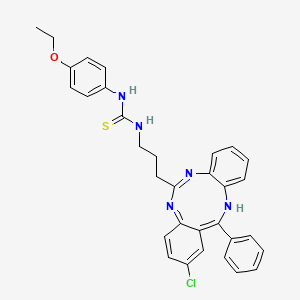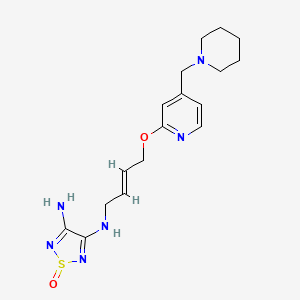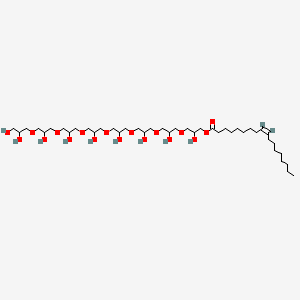
2-Glyceryl capryl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Glyceryl capryl ether typically involves the etherification of glycerol with fatty alcohols. One common method is the direct condensation of glycerol with decanol using homogeneous acid catalysts . The reaction conditions often include elevated temperatures (120-150°C) and pressures (14-18 bar) to facilitate the formation of the ether bond . Industrial production methods may also involve the use of solid acid catalysts to improve the efficiency and selectivity of the reaction .
化学反応の分析
2-Glyceryl capryl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of glyceryl capryl ether derivatives with different functional groups.
Reduction: Reduction reactions can modify the ether linkage, potentially forming different glyceryl ethers.
Substitution: The ether bond can be cleaved using strong acids, leading to the formation of glycerol and the corresponding alcohol.
Common reagents used in these reactions include lithium aluminum hydride (for reduction) and boron trifluoride etherate (for ether cleavage) . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-Glyceryl capryl ether has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Glyceryl capryl ether involves its interaction with lipid bilayers in cell membranes. It increases the fluidity of the lipid bilayer, enhancing the permeability of the membrane . This property makes it useful as a penetration enhancer in topical formulations. Additionally, it can interact with keratin filaments in corneocytes, further aiding in its skin conditioning effects .
類似化合物との比較
2-Glyceryl capryl ether can be compared with other alkyl glyceryl ethers, such as:
- Ethylhexylglycerin
- Caprylyl glyceryl ether
- Cetyl glyceryl ether (Chimyl alcohol)
- Batyl alcohol
- Glyceryl allyl ether
- Glyceryl lauryl ether
- Isodecyl glyceryl ether
- Isostearyl glyceryl ether
- Oleyl glyceryl ether
What sets this compound apart is its specific alkyl chain length and degree of unsaturation, which influence its surfactant properties and its effectiveness as a skin conditioning agent .
特性
CAS番号 |
17174-65-1 |
|---|---|
分子式 |
C13H28O3 |
分子量 |
232.36 g/mol |
IUPAC名 |
2-decoxypropane-1,3-diol |
InChI |
InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-13(11-14)12-15/h13-15H,2-12H2,1H3 |
InChIキー |
PNEISLXOVRTHDC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



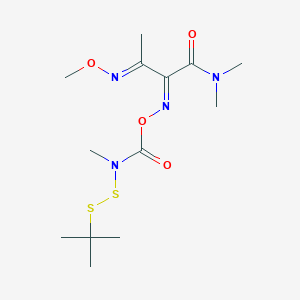
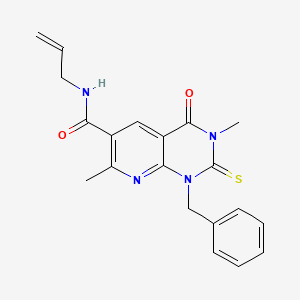
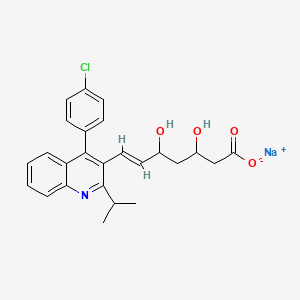
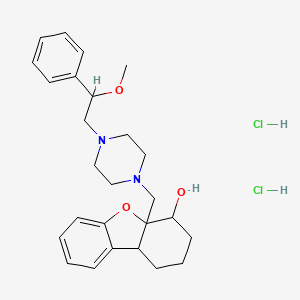
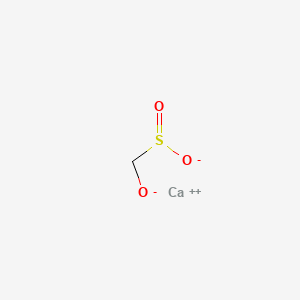
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)

![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)
